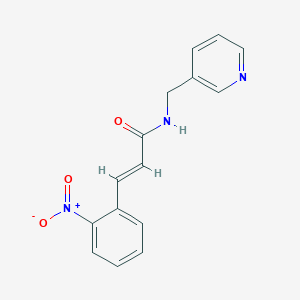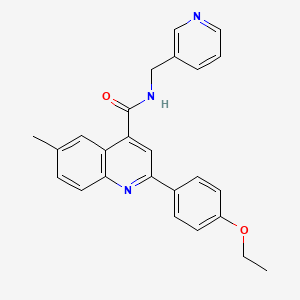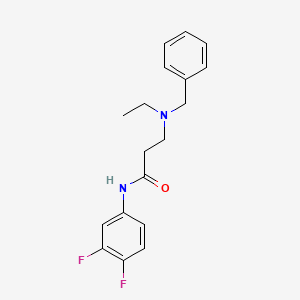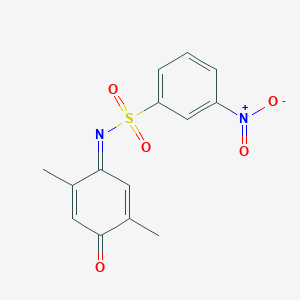
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in the detection of Zn2+ ions involves the coordination of the metal ion with the nitrogen atoms in the pyridine ring. This coordination results in a change in the fluorescence properties of the compound, allowing for the detection of Zn2+ ions. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to selectively detect Zn2+ ions in biological samples, including human serum and urine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high sensitivity and selectivity for Zn2+ ions, its potential use as a cancer therapeutic agent, and its low toxicity in normal cells. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other metal ions.
Orientations Futures
There are several future directions for the research of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. These include the development of biosensors for the detection of Zn2+ ions in biological samples, the optimization of the synthesis method for increased yield and purity, and the investigation of its potential as a cancer therapeutic agent in vivo. Additionally, further studies are needed to explore its potential for the detection of other metal ions and its mechanism of action in cancer cells.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions and as a cancer therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide valuable insights for further research in this field.
Méthodes De Synthèse
The synthesis of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been achieved using various methods, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by the reaction with acryloyl chloride. Both methods result in the formation of this compound with high yield and purity.
Applications De Recherche Scientifique
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively detect Zn2+ ions in aqueous solution with high sensitivity and selectivity. This compound has also been used in the development of biosensors for the detection of Zn2+ ions in biological samples. Additionally, it has been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPMJRCPQOJBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

